molecular formula C24H22N4O2 B6540288 N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide CAS No. 1021266-47-6

N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide

Cat. No.: B6540288
CAS No.: 1021266-47-6
M. Wt: 398.5 g/mol
InChI Key: LJIREUDQGZTZDF-UHFFFAOYSA-N
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Description

N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide is a compound that combines elements of quinoline and pyridazine structures. Its chemical structure suggests potential for diverse reactions and applications, especially in medicinal chemistry, owing to the bioactive nature of both core structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: The synthesis generally begins with commercially available 4-methylphenylhydrazine and 2-chloroquinoline-3-carboxylic acid.

  • Step-by-Step Synthesis:

    • Step 1: Formation of an intermediate hydrazone by reacting 4-methylphenylhydrazine with an aldehyde or ketone under acidic conditions.

    • Step 2: Cyclization of the hydrazone intermediate to form the pyridazinone ring using acetic anhydride and a base like sodium acetate.

    • Step 3: Alkylation of the pyridazinone with 3-bromopropylamine under reflux conditions.

    • Step 4: Coupling of the resultant amine with 2-chloroquinoline-3-carboxylic acid in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

  • Scaled-up versions of the above synthetic routes, optimized for yield and purity, often involve continuous flow reactors for cyclization and alkylation steps to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions primarily at the methyl group of the phenyl ring, leading to carboxylic acid derivatives.

  • Reduction: Reduction of the keto group in the pyridazinone ring to yield a hydroxyl derivative.

  • Substitution: Electrophilic substitution reactions at the quinoline ring, particularly on the positions adjacent to nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Alkyl halides, organolithium reagents.

Major Products Formed

  • Oxidation products include carboxylic acids.

  • Reduction products are alcohol derivatives.

  • Substitution reactions yield a variety of alkylated and arylated quinoline derivatives.

Scientific Research Applications

Chemistry

  • As a ligand in coordination chemistry, forming stable complexes with transition metals.

  • Studies in polymer science due to its ability to participate in polymerization reactions.

Biology

  • Bioactive compound with potential inhibitory effects on specific enzymes such as kinases or proteases, thus influencing signal transduction pathways.

Medicine

  • Investigated for its potential as an anticancer agent due to the bioactivity of its constituent rings.

Industry

  • Utilized in the synthesis of high-performance materials, including liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

Mechanism

  • The compound exerts its biological effects by interacting with molecular targets, primarily through hydrogen bonding, π-π stacking, and hydrophobic interactions.

  • It acts as an inhibitor to certain enzymes by binding to their active sites, blocking substrate access.

Molecular Targets and Pathways

  • Targets include enzymes like kinases, proteases, and topoisomerases.

  • Pathways involved are those related to cell cycle regulation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison

  • Compared to other quinoline and pyridazine derivatives, it shows a unique combination of both scaffolds, contributing to its distinctive reactivity and bioactivity.

  • Exhibits greater selectivity and potency in biological systems due to the specific arrangement of functional groups.

Similar Compounds

  • Quinine (a natural alkaloid with medicinal properties).

  • Pyridazine derivatives like celecoxib (a COX-2 inhibitor used in anti-inflammatory treatments).

  • Quinoline-based antimalarials such as chloroquine and hydroxychloroquine.

Properties

IUPAC Name

N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-17-7-9-19(10-8-17)21-13-14-23(29)28(27-21)16-4-15-25-24(30)22-12-11-18-5-2-3-6-20(18)26-22/h2-3,5-14H,4,15-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIREUDQGZTZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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